molecular formula C7H6Cl2N2O B1345096 2,6-dichloro-N'-hydroxybenzenecarboximidamide CAS No. 23505-21-7

2,6-dichloro-N'-hydroxybenzenecarboximidamide

Cat. No.: B1345096
CAS No.: 23505-21-7
M. Wt: 205.04 g/mol
InChI Key: MULRGOOZFNLPFF-UHFFFAOYSA-N
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Description

2,6-dichloro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H6Cl2N2O and a molecular weight of 205.04 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N’-hydroxybenzenecarboximidamide typically involves the reaction of 2,6-dichlorobenzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for 2,6-dichloro-N’-hydroxybenzenecarboximidamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted benzenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-dichloro-N’-hydroxybenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dichloro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichlorobenzonitrile
  • 2,6-dichlorobenzamide
  • 2,6-dichlorobenzaldehyde

Uniqueness

2,6-dichloro-N’-hydroxybenzenecarboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

23505-21-7

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

IUPAC Name

2,6-dichloro-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H6Cl2N2O/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H,(H2,10,11)

InChI Key

MULRGOOZFNLPFF-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C(=N\O)/N)Cl

SMILES

C1=CC(=C(C(=C1)Cl)C(=NO)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=NO)N)Cl

Pictograms

Irritant

Origin of Product

United States

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